molecular formula C11H19NO4 B572176 (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine CAS No. 1257856-87-3

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Cat. No.: B572176
CAS No.: 1257856-87-3
M. Wt: 229.276
InChI Key: KAKZEJFXZCXYMP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring, and an oxo-ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-3-(2-Oxo-ethyl)-morpholine typically involves the following steps:

    Protection of Morpholine: The morpholine ring is first protected by introducing a Boc group. This is usually achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Oxo-Ethyl Group: The protected morpholine is then subjected to a reaction with an appropriate oxo-ethylating agent, such as ethyl oxalyl chloride, under controlled conditions to introduce the oxo-ethyl group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of ®-N-Boc-3-(2-Oxo-ethyl)-morpholine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-3-(2-Oxo-ethyl)-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions include various derivatives of morpholine, such as hydroxylated morpholines, deprotected morpholines, and other functionalized morpholine compounds.

Scientific Research Applications

®-N-Boc-3-(2-Oxo-ethyl)-morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-N-Boc-3-(2-Oxo-ethyl)-morpholine involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other positions on the morpholine ring. The oxo-ethyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Ethyl 2-oxocyclopentanecarboxylate

Uniqueness

®-N-Boc-3-(2-Oxo-ethyl)-morpholine is unique due to its specific structural features, including the combination of a Boc-protected morpholine ring and an oxo-ethyl group. This combination imparts distinct reactivity and functionalization potential, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKZEJFXZCXYMP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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